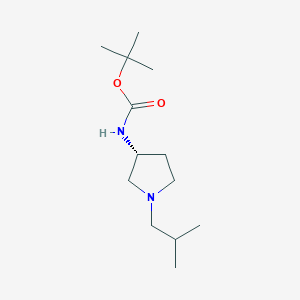

(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several papers. For example, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate is described, highlighting the importance of optical resolution in obtaining enantiomerically pure compounds . Another study reports the synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, demonstrating the utility of protecting group strategies and the Corey-Fuchs reaction . Additionally, the synthesis of tert-butyl carbamate derivatives as intermediates for the synthesis of nociceptin antagonists is discussed, emphasizing the importance of diastereoselective reduction and isomerization steps .

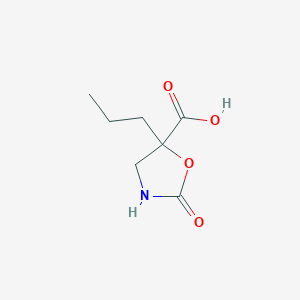

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized using various techniques, including X-ray diffraction. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is determined, revealing a triclinic space group and specific cell parameters, with the proline ring adopting an envelope conformation . The orientation of carbamate and amide groups in these molecules is also studied, showing how their dipoles contribute to the overall electric dipole moment and influence molecular packing .

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is explored in the context of various chemical reactions. The use of di-tert-butyl ethynylimidodicarbonate as a general synthon for β-aminoethylation of organic electrophiles is one such example, where the reagent is used to install ethyleneamine groups in a flexible approach to aminoethylation . The synthesis of 9-substituted derivatives of tert-butyl carbamate is another example, where different acid chlorides are reacted to produce a series of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are inferred from their synthesis and structural analysis. Strong intermolecular hydrogen bonds are often observed in the crystal structures, leading to specific molecular packing patterns . The solubility, melting points, and other physical properties are not directly discussed but can be extrapolated from the known behaviors of similar carbamate compounds.

Wissenschaftliche Forschungsanwendungen

Intermediate for Synthesis : The compound has been utilized as an intermediate in the synthesis of other chemical compounds. For instance, it was involved in the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate , which is an intermediate for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The process was noteworthy for its efficiency, employing a one-pot, two-step telescoped sequence starting from readily available materials and yielding the target product with high purity (Li et al., 2012).

Role in Cyclopropanation and Amide Formation : The compound was involved in a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, highlighting its versatility in complex organic synthesis (Li et al., 2012).

Synthesis from L-Serine : The compound, specifically (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate , was synthesized from L-Serine through a multi-step process. This synthesis is significant due to the compound's cytotoxic activity against several human carcinoma cell lines and its role as an intermediate of the natural product jaspine B (Tang et al., 2014).

Chemical Characterization : Apart from its synthesis, studies have focused on characterizing the structure of similar compounds using techniques like 2D heteronuclear NMR experiments. This kind of research aids in understanding the chemical behavior and potential applications of the compound in various fields (Aouine et al., 2016).

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-(2-methylpropyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-15-7-6-11(9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWVEGFRVLKKGA-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 1-isobutylpyrrolidin-3-ylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2530923.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)